molecular formula C12H9ClO2 B5807993 2-chloro-5-phenoxyphenol

2-chloro-5-phenoxyphenol

Cat. No.: B5807993
M. Wt: 220.65 g/mol
InChI Key: VLMNPPFHSLRUKD-UHFFFAOYSA-N
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Description

2-Chloro-5-phenoxyphenol is an organic compound with the molecular formula C12H9ClO2. It is a derivative of phenol, characterized by the presence of a chlorine atom and a phenoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

2-Chloro-5-phenoxyphenol participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it has been found to interact with enzymes in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to interact with the FabI enzyme in Staphylococcus aureus, potentially influencing the bacterium’s fatty acid biosynthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to undergo reductive cleavage of its aryl carbon–chlorine bonds in an electrochemical reduction process .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it has been found to participate in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-phenoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chlorophenol with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-phenoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-phenoxyphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-5-phenoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMNPPFHSLRUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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